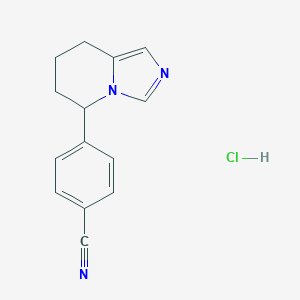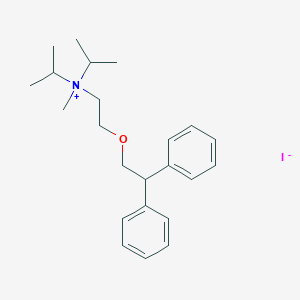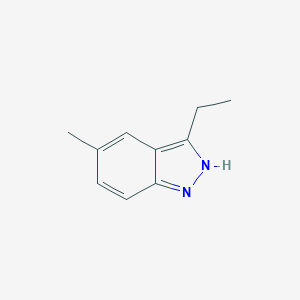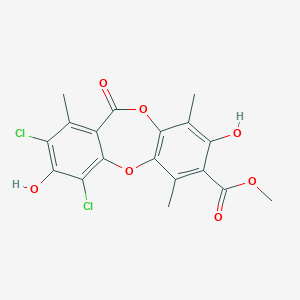
Leoidin
Overview
Description
Leoidin is a depsidone compound originally isolated from the lichen Lecanora gangaleoides. It was first published in 1986 and has since been recognized for its antibacterial and enzyme inhibitory activities . This compound is known to inhibit protein synthesis in Pseudomonas aeruginosa and is identified as a weak inhibitor of human 15-hydroxyprostaglandin dehydrogenase .
Mechanism of Action
Target of Action
Leoidin, a depsidone originally isolated from L. gangaleoides, has been found to exhibit antibacterial and enzyme inhibitory activities . Its primary targets include various bacteria such as E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae . Additionally, this compound inhibits phenylalanyl-tRNA synthetase (PheRS) and organic anion-transporting polypeptides 1B1 (OATP1B1) and OATP1B3 .
Mode of Action
This compound interacts with its targets primarily through inhibition. It inhibits the activity of phenylalanyl-tRNA synthetase (PheRS), a key enzyme involved in protein synthesis . By inhibiting PheRS, this compound potentially disrupts protein synthesis within the target organisms, leading to their eventual death . Furthermore, this compound inhibits OATP1B1 and OATP1B3, which are involved in the transport of various endogenous and exogenous compounds across the cell membrane .
Biochemical Pathways
By inhibiting PheRS, this compound may disrupt the proper formation of proteins, leading to cellular dysfunction and death
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug . Future research should focus on understanding the ADME properties of this compound to optimize its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis and cellular transport processes . By inhibiting PheRS, this compound disrupts the formation of proteins, which can lead to cellular dysfunction and death . The inhibition of OATP1B1 and OATP1B3 disrupts the transport of various compounds across the cell membrane, potentially affecting cellular function .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs . Future research should investigate how factors such as temperature, pH, and presence of other substances might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Leoidin has been identified as a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells . It is bacteriostatic, targeting PheRS .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of protein synthesis. By targeting PheRS, this compound can potentially disrupt protein synthesis within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PheRS, an enzyme involved in protein synthesis. By inhibiting this enzyme, this compound can disrupt the process of protein synthesis .
Preparation Methods
Leoidin can be synthesized through various chemical routes. The compound is typically isolated from natural sources such as lichens. The synthetic preparation involves the use of specific solvents like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the compound . Industrial production methods are not extensively documented, but the isolation from natural sources remains a primary method.
Chemical Reactions Analysis
Leoidin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Leoidin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying depsidone chemistry and its reactivity.
Medicine: The compound is being researched for its potential use in treating bacterial infections due to its ability to inhibit protein synthesis.
Comparison with Similar Compounds
Leoidin is unique due to its specific inhibitory effects on protein synthesis and its dual inhibition of OATP1B1 and OATP1B3. Similar compounds include other depsidones and natural products with antibacterial properties. Some of these similar compounds are:
- Depsidones from Parmotrema species : These compounds also exhibit antibacterial activities and share structural similarities with this compound .
Usnic Acid: Another lichen-derived compound with antibacterial properties.
Properties
IUPAC Name |
methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFRVZNHRFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347940 | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-54-7 | |
| Record name | Leoidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Leoidin?
A1: this compound has been identified as an inhibitor of the Forkhead box protein M1 (FOXM1) []. Specifically, it disrupts the binding of FOXM1 to DNA, hindering its transcriptional activity. This inhibition was demonstrated in a study utilizing a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay []. While the exact binding mechanism remains to be fully elucidated, this finding suggests this compound's potential to influence cellular processes regulated by FOXM1, such as cell proliferation.
Q2: What is the structural relationship between this compound and Gangathis compound?
A2: this compound and Gangathis compound are both depsidones isolated from the lichen Lecanora gangaleoides Nyl []. The structure of this compound was elucidated by chemically transforming it into a diphenyl ether, a compound also obtainable from Gangathis compound []. This suggests a close structural relationship between the two compounds. Further studies are needed to fully characterize the exact structural differences and their impact on the biological activities of this compound and Gangathis compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


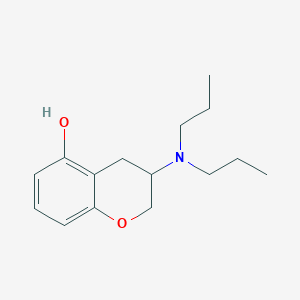
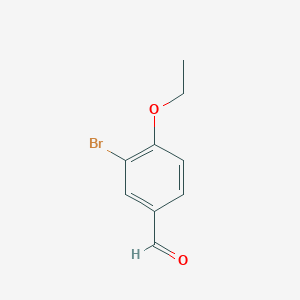
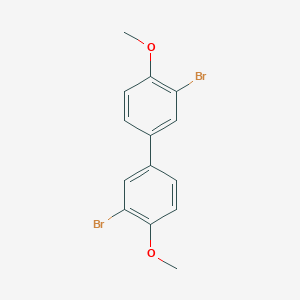
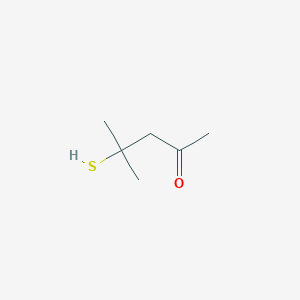
![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
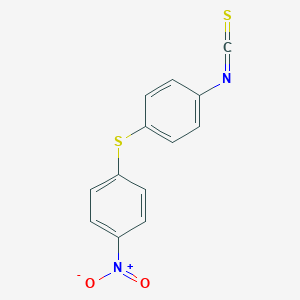
![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)
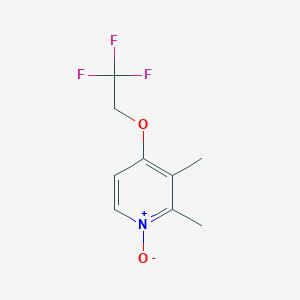
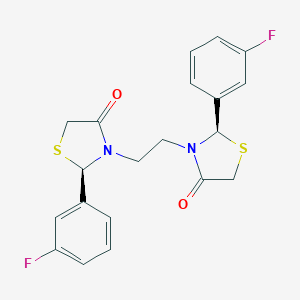
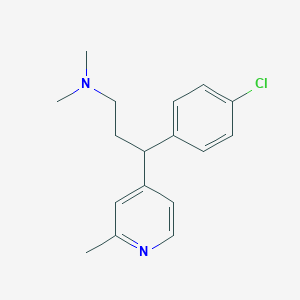
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
